molecular formula C7HCl4FO B044855 2,3,4-Trichloro-5-fluorobenzoic chloride CAS No. 115549-05-8

2,3,4-Trichloro-5-fluorobenzoic chloride

Cat. No.: B044855
CAS No.: 115549-05-8
M. Wt: 261.9 g/mol
InChI Key: WXAUBUZVERZUSH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula C7H2Cl3FO. It is an important intermediate in the synthesis of various organic compounds and is used extensively in analytical chemistry and organic synthesis.

Mechanism of Action

Pharmacokinetics

89 g/mol , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trichloro-5-fluorobenzoic chloride. For instance, in the event of accidental release, it is recommended to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

Preparation Methods

2,3,4-Trichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichloro-5-fluorobenzotrichloride. The process involves chlorination in the presence of a Friedel-Crafts catalyst, followed by hydrolysis with water or a water-donating compound . Another method involves introducing 2,3,4-trichloro-5-fluorobenzoic acid into thionyl chloride and refluxing the mixture until gas evolution ceases.

Chemical Reactions Analysis

2,3,4-Trichloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction:

    Hydrolysis: It can be hydrolyzed to form 2,3,4-trichloro-5-fluorobenzoic acid.

Scientific Research Applications

2,3,4-Trichloro-5-fluorobenzoyl chloride has several scientific research applications:

    Environmental Science: It is studied for its occurrence, toxicity, and degradation in the environment.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Analytical Chemistry: It is used as a reagent in analytical chemistry.

    Pollution Research: The compound is used in studies related to the environmental impact of chlorinated organic compounds.

Comparison with Similar Compounds

2,3,4-Trichloro-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

    2,3,4,5-Tetrafluorobenzoyl chloride: This compound has four fluorine atoms instead of three chlorine and one fluorine atom.

    2,4-Dichloro-5-fluorobenzoyl chloride: This compound has two chlorine and one fluorine atom, making it less halogenated compared to 2,3,4-Trichloro-5-fluorobenzoyl chloride.

The uniqueness of 2,3,4-Trichloro-5-fluorobenzoyl chloride lies in its specific halogenation pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUBUZVERZUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556662
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-05-8
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115549-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

737 g (3.02 mols) of 2,3,4-trichloro-5-fluorobenzoic acid are introduced into 1.5 liters of thionyl chloride at room temperature, and the mixture is refluxed for 16 hours until the gas evolution ceases. Excess thionyl chloride is removed by distillation, and the residue is distilled.
Quantity
737 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

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